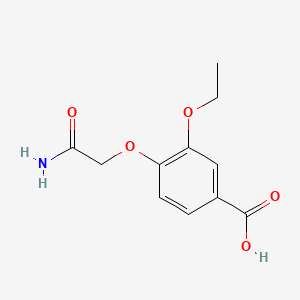

4-(2-Amino-2-oxoethoxy)-3-ethoxybenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Amino-2-oxoethoxy)-3-ethoxybenzoic acid (AEBA) is an organic compound belonging to the class of carboxylic acids. It is a colorless solid with a molecular formula of C9H11NO4. AEBA is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. It is also used as a substrate for the synthesis of various polymers and polysaccharides. AEBA is a versatile compound with a wide range of applications in chemical and biological research.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The synthesis of condensed heterocyclic compounds, such as isocoumarin derivatives exhibiting solid-state fluorescence, is facilitated by the oxidative coupling of 2-amino- and 2-hydroxybenzoic acids with internal alkynes. This process involves a rhodium/copper catalyst system under air, demonstrating the chemical versatility of similar compounds (Shimizu, Hirano, Satoh, & Miura, 2009).

Biosensor Development

4-Aminobenzoic acid derivatives are used in the development of biosensors. For instance, a novel electrochemical immunosensor for aflatoxin B1 detection utilizes these derivatives as part of a hybrid nanocomposite, demonstrating their application in sensitive detection technologies (Shi, Wang, Guangming, Yang, & Zhao, 2020).

Biotechnological Applications

Compounds like 4-Hydroxybenzoic acid, closely related to 4-(2-Amino-2-oxoethoxy)-3-ethoxybenzoic acid, are emerging as versatile intermediates in biotechnological applications. They serve as starting feedstock for synthesizing high-value bioproducts used in food, cosmetics, pharmacy, and other industries (Wang, Bilal, Hu, Wang, & Zhang, 2018).

Drug Development and Molecular Conjugation

Anthranilic acids and aminobenzoic acids, structurally related to the compound , have been identified as efficient catalysts for hydrazone and oxime formation. This process is integral in molecular conjugation strategies for drug development and bioconjugation, highlighting the compound's potential in pharmaceutical research (Crisalli & Kool, 2013).

Environmental Applications

The degradation pathway of related benzoic acids in bacteria, such as the gallic acid degradation pathway in Pseudomonas putida, illustrates the environmental relevance of these compounds. Understanding these pathways can aid in bioremediation and environmental management strategies (Nogales, Canales, Jiménez-Barbero, Serra, Pingarrón, García, & Díaz, 2011).

properties

IUPAC Name |

4-(2-amino-2-oxoethoxy)-3-ethoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5/c1-2-16-9-5-7(11(14)15)3-4-8(9)17-6-10(12)13/h3-5H,2,6H2,1H3,(H2,12,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDLVIZATSXXNAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(=O)O)OCC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Amino-2-oxoethoxy)-3-ethoxybenzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-methoxy-4-(propan-2-yloxy)phenyl]-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2885674.png)

![1-methyl-N-[4-(trifluoromethoxy)phenyl]-1-hydrazinecarbothioamide](/img/structure/B2885676.png)

![2-Methyl-6-[(piperidin-4-yl)methoxy]pyridine dihydrochloride](/img/structure/B2885678.png)

![4-{2-[2-(2,4-Dichloro-6-methylphenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde](/img/structure/B2885683.png)

![3,5-Difluoro-4-[[1-(4-fluorophenyl)pyrazol-3-yl]methoxy]benzaldehyde](/img/structure/B2885685.png)

![(4R,6S)-4-Ethoxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene](/img/structure/B2885688.png)

![1-(4-(4-chlorophenyl)-3'-(4-methoxyphenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl)ethanone](/img/structure/B2885691.png)

![(E)-5-methyl-2-(1-((4-methylstyryl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2885692.png)

![(2Z)-N-(2-chlorophenyl)-8-methoxy-2-[(phenylsulfonyl)hydrazono]-2H-chromene-3-carboxamide](/img/structure/B2885695.png)

![N-(2-chlorobenzyl)-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2885696.png)